Cas no 1396556-65-2 (ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate)
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-[(hexahydro-5-oxo-1,4-thiazepin-3-yl)carbonyl]-1-piperazinecarboxylate
- ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
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- Inchi: 1S/C13H21N3O4S/c1-2-20-13(19)16-6-4-15(5-7-16)12(18)10-9-21-8-3-11(17)14-10/h10H,2-9H2,1H3,(H,14,17)
- InChI Key: ICZVRHPQYKIBFY-UHFFFAOYSA-N
- SMILES: N1(C(OCC)=O)CCN(C(C2NC(=O)CCSC2)=O)CC1
Experimental Properties
- Density: 1.281±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 591.5±50.0 °C(Predicted)
- pka: 14.66±0.40(Predicted)
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6350-0036-2μmol |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate |
1396556-65-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6350-0036-5μmol |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate |
1396556-65-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6350-0036-10μmol |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate |
1396556-65-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6350-0036-20μmol |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate |
1396556-65-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6350-0036-1mg |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate |
1396556-65-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6350-0036-2mg |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate |
1396556-65-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6350-0036-3mg |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate |
1396556-65-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6350-0036-4mg |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate |
1396556-65-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6350-0036-5mg |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate |
1396556-65-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6350-0036-10mg |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate |
1396556-65-2 | 10mg |
$79.0 | 2023-09-09 |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
Introduction to Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate (CAS No. 1396556-65-2)
Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1396556-65-2, belongs to a class of molecules that exhibit potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. The intricate architecture of this molecule, featuring a piperazine ring linked to a thiazepane core, makes it a subject of intense interest for researchers exploring novel pharmacological targets.
The molecular structure of Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate consists of several key functional groups that contribute to its biological activity. The piperazine moiety is known for its role in modulating neurotransmitter systems, while the thiazepane ring introduces additional complexity that can influence binding interactions with biological targets. This combination has led to investigations into its potential as an intermediate in the synthesis of drugs targeting conditions such as depression, anxiety, and epilepsy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate with biological receptors. Studies have suggested that the compound may interact with serotonin and dopamine receptors, which are critical for regulating mood and cognitive functions. The presence of the 5-Oxo group in the thiazepane ring is particularly noteworthy, as it has been shown to enhance binding affinity to certain CNS receptors, making this compound a promising candidate for further pharmacological exploration.
In addition to its potential as a pharmacological intermediate, Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate has also been studied for its role in chemical synthesis. Its unique structural features make it a valuable building block for constructing more complex molecules with tailored biological activities. Researchers have utilized this compound in the development of novel heterocyclic frameworks, which are essential for designing next-generation therapeutics. The ability to modify specific functional groups within this molecule allows for fine-tuning of its properties, making it an versatile tool in medicinal chemistry.
The synthesis of Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis have been particularly useful in constructing the complex core structure of this compound efficiently.
Current research efforts are focused on evaluating the pharmacokinetic and pharmacodynamic properties of Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate in preclinical models. These studies aim to determine its bioavailability, metabolic pathways, and potential side effects. By understanding how this compound is processed within the body, researchers can identify optimal dosing regimens and develop strategies to enhance its therapeutic efficacy while minimizing adverse effects.
The development of new drugs is often a lengthy and complex process that requires collaboration across multiple disciplines. Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate exemplifies the importance of interdisciplinary research in pharmaceutical discovery. Chemists play a crucial role in designing and synthesizing novel compounds like this one, while biologists and clinicians provide insights into their potential therapeutic applications and mechanisms of action. This collaborative approach is essential for advancing our understanding of disease processes and developing effective treatments.
As our knowledge of molecular structures and their interactions continues to grow, compounds like Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate will remain at the forefront of pharmaceutical innovation. The continued exploration of their biological activities will undoubtedly lead to new discoveries that improve human health and well-being. The rigorous standards applied throughout their development ensure that these compounds are not only effective but also safe for clinical use.
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